molecular formula C11H16NO4PS B084993 O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate CAS No. 13361-94-9

O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate

Cat. No. B084993
CAS RN: 13361-94-9
M. Wt: 289.29 g/mol
InChI Key: WTXJPHFZRRJHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate, commonly known as paraoxon, is a highly toxic organophosphate compound. It is a product of the degradation of the insecticide parathion and is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds.

Mechanism Of Action

The mechanism of action of paraoxon is similar to that of other organophosphate compounds. Paraoxon binds irreversibly to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This results in the inhibition of acetylcholinesterase activity and the accumulation of acetylcholine in the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of paraoxon are similar to those of other organophosphate compounds. The accumulation of acetylcholine in the nervous system leads to a range of physiological effects, including muscle twitching, respiratory distress, and convulsions. In severe cases, organophosphate poisoning can lead to coma and death.

Advantages And Limitations For Lab Experiments

Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. One advantage of using paraoxon is that it is a highly toxic compound, which allows researchers to study the effects of organophosphate poisoning in a controlled laboratory setting. However, the high toxicity of paraoxon also poses a risk to researchers, and strict safety protocols must be followed when working with this compound.
List of

Future Directions

1. Development of new therapies for organophosphate poisoning
2. Identification of new targets for organophosphate compounds
3. Study of the long-term effects of organophosphate exposure
4. Development of new methods for detecting organophosphate exposure
5. Investigation of the effects of organophosphate exposure on the microbiome
6. Study of the effects of organophosphate exposure on the immune system
7. Investigation of the effects of organophosphate exposure on the developing brain
8. Development of new methods for detoxifying organophosphate compounds
9. Study of the effects of organophosphate exposure on cardiovascular health
10. Investigation of the effects of organophosphate exposure on reproductive health.

Synthesis Methods

Paraoxon can be synthesized by the reaction of parathion with sodium hydroxide. The reaction results in the cleavage of the ester bond in parathion, forming paraoxon and p-nitrophenol. The reaction is highly exothermic and must be carried out under carefully controlled conditions to prevent thermal runaway.

Scientific Research Applications

Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. Organophosphates are a class of compounds that inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system, resulting in a range of physiological effects.

properties

CAS RN

13361-94-9

Product Name

O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate

Molecular Formula

C11H16NO4PS

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16NO4PS/c1-4-17(18,15-9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3

InChI Key

WTXJPHFZRRJHGY-UHFFFAOYSA-N

SMILES

CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

Canonical SMILES

CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

synonyms

Ethylphosphonothioic acid O-isopropyl O-(p-nitrophenyl) ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.